molecular formula C11H13NO2S B12161302 1-(Thiophene-2-carbonyl)azepan-2-one

1-(Thiophene-2-carbonyl)azepan-2-one

Cat. No.: B12161302
M. Wt: 223.29 g/mol
InChI Key: LAXNJTXGLGFKBV-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)azepan-2-one is a heterocyclic compound that features a thiophene ring fused with an azepanone structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The unique structure of this compound makes it a compound of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)azepan-2-one typically involves the condensation of thiophene-2-carboxylic acid with azepan-2-one under specific reaction conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophene-2-carbonyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

1-(Thiophene-2-carbonyl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-carbonyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions contribute to the compound’s biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined thiophene and azepanone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

1-(thiophene-2-carbonyl)azepan-2-one

InChI

InChI=1S/C11H13NO2S/c13-10-6-2-1-3-7-12(10)11(14)9-5-4-8-15-9/h4-5,8H,1-3,6-7H2

InChI Key

LAXNJTXGLGFKBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=CS2

Origin of Product

United States

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